molecular formula C12H9ClN2O2 B1323193 4-Chloro-6,8-dimethoxyquinoline-3-carbonitrile CAS No. 1017049-01-2

4-Chloro-6,8-dimethoxyquinoline-3-carbonitrile

Cat. No. B1323193
CAS RN: 1017049-01-2
M. Wt: 248.66 g/mol
InChI Key: MAHAGCBLKSSMFB-UHFFFAOYSA-N
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Description

4-Chloro-6,8-dimethoxyquinoline-3-carbonitrile is a compound that has been studied for its potential as an inhibitor of epidermal growth factor receptor (EGF-R) kinase. This compound is part of a series of 4-anilinoquinoline-3-carbonitriles that have been synthesized and evaluated for their ability to inhibit the autophosphorylation of the catalytic domain of EGF-R, which is a key step in the signaling pathway that leads to cell growth and proliferation. The synthesis of these compounds involves several steps, including condensation, cyclization, and chlorination, followed by a reaction with substituted anilines .

Synthesis Analysis

The synthesis of 4-Chloro-6,8-dimethoxyquinoline-3-carbonitrile and related compounds involves a multi-step process. Initially, condensation of 3,4-dialkoxyanilines with ethyl (ethoxymethylene)cyanoacetate is performed, followed by thermal cyclization to yield 6,7-dialkoxy-4-oxo-1,4-dihydroquinoline-3-carbonitriles. Chlorination using POCl3, followed by reaction with substituted anilines, produces the final inhibitors of EGF-R kinase. An alternative synthesis route starts with methyl 3,4-dialkoxybenzoate, which undergoes nitration and reduction to give a methyl 2-amino-4,5-dialkoxybenzoate. This intermediate is then transformed through amidine formation and cyclization to produce the desired quinoline-3-carbonitriles .

Molecular Structure Analysis

The molecular structure of 4-Chloro-6,8-dimethoxyquinoline-3-carbonitrile is closely related to the 4-anilinoquinazoline-based inhibitors. A homology model of EGF-R kinase suggests that the quinoline-3-carbonitriles bind in a similar manner to the quinazoline-based inhibitors, with the cyano group potentially interacting with Thr 830 in the kinase, displacing a water molecule that would otherwise be hydrogen-bonded to the N3 atom of the quinazoline inhibitors .

Chemical Reactions Analysis

The chemical reactions of chloroquinoline-3-carbonitrile derivatives, including 4-Chloro-6,8-dimethoxyquinoline-3-carbonitrile, have been extensively studied. These reactions are categorized based on the reactivity of the chloro substituent at the 2 or 4 positions, the cyano substituent at the 3 position, and reactions involving both groups. These reactions have been utilized to produce a variety of biologically active compounds, demonstrating the versatility and reactivity of the chloroquinoline-3-carbonitrile scaffold .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Chloro-6,8-dimethoxyquinoline-3-carbonitrile derivatives have been explored, particularly in the context of fluorescence. Highly fluorescent 6,7-dimethoxy-2-oxoquinoline-4-carbonitriles exhibit high fluorescence quantum yields and emission maxima that are independent of solvent and pH. These compounds fluoresce in a narrow 430-440 nm window with a quantum yield of 0.5, and their excitation is possible in a broad double maximum between 385 and 410 nm. These properties suggest potential applications as fluorescence standards, and the derivatives can be linked to amino acids or peptides to yield labeled compounds for biological studies .

Scientific Research Applications

Synthesis and Chemical Reactions

4-Chloro-6,8-dimethoxyquinoline-3-carbonitrile derivatives have been extensively studied for their synthetic methods and chemical reactions. These derivatives are key in the production of biologically active compounds due to their diverse chemical reactivity (Mekheimer et al., 2019).

Structural and Spectral Studies

The compound has been the subject of detailed structural and spectral studies using methods like X-ray crystallography and density functional theory. These studies are crucial for understanding its physicochemical properties and potential applications in material science (Mansour et al., 2013).

Optoelectronic and Charge Transport Properties

Research into hydroquinoline derivatives, including 4-Chloro-6,8-dimethoxyquinoline-3-carbonitrile, has revealed significant insights into their optoelectronic and charge transport properties. This makes them promising candidates for applications in electronic and photonic devices (Irfan et al., 2020).

Chemical Transformations under Nucleophilic Conditions

Studies have explored the chemical reactivity of related carbonitriles under nucleophilic conditions, leading to the synthesis of a variety of heterocyclic systems. These transformations are significant for developing new pharmaceuticals and agrochemicals (Ibrahim & El-Gohary, 2016).

Fluorescence Properties

Research has shown that certain derivatives of 4-Chloro-6,8-dimethoxyquinoline-3-carbonitrile exhibit high fluorescence quantum yields and stable emission. These properties are useful in developing fluorescence standards and in biological imaging applications (Ahvale et al., 2008).

Synthesis of Novel Compounds

The compound has been used in synthesizing novel compounds with potential antitumor activities. Such research is vital for the discovery of new anticancer drugs (Hassaneen et al., 2013).

properties

IUPAC Name

4-chloro-6,8-dimethoxyquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O2/c1-16-8-3-9-11(13)7(5-14)6-15-12(9)10(4-8)17-2/h3-4,6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAHAGCBLKSSMFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=CN=C2C(=C1)OC)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6,8-dimethoxyquinoline-3-carbonitrile

CAS RN

1017049-01-2
Record name 4-chloro-6,8-dimethoxyquinoline-3-carbonitrile
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